1-Chloro-3-methoxypropane

Catalog No.
S774504
CAS No.
36215-07-3
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-methoxypropane

CAS Number

36215-07-3

Product Name

1-Chloro-3-methoxypropane

IUPAC Name

1-chloro-3-methoxypropane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3

InChI Key

BQLHMMQUVJCTAN-UHFFFAOYSA-N

SMILES

COCCCCl

Synonyms

3-Chloropropyl Methyl Ether; 3-Methoxypropyl Chloride;

Canonical SMILES

COCCCCl

The exact mass of the compound 1-Chloro-3-methoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-methoxypropane is a bifunctional alkylating agent combining a terminal alkyl chloride with a methyl ether. It is primarily utilized in pharmaceutical and fine chemical synthesis to introduce a 3-methoxypropyl pharmacophore, notably in the synthesis of APIs such as the antihypertensive drug Aliskiren . Operating as a stable, atom-economical electrophile, it provides a reliable pathway for the O-alkylation of phenols and N-alkylation of amines, as well as serving as a precursor for 3-methoxypropylmagnesium chloride Grignard reagents. Its high purity profile (typically >98.0% GC) and moderate boiling point (111 °C) make it highly processable for scalable, mainstream industrial workflows .

Substituting 1-chloro-3-methoxypropane with generic alternatives introduces significant process inefficiencies and yield penalties. Utilizing 1-bromo-3-methoxypropane, while offering higher electrophilic reactivity, substantially increases raw material costs, reduces atom economy, and elevates the risk of base-catalyzed dehydrohalogenation side reactions during high-temperature alkylations[1]. Conversely, attempting to use cheaper 1,3-dichloropropane as a substitute requires a secondary downstream methoxylation step, which often leads to symmetrical bis-alkylation impurities, extended cycle times, and the need for harsh methoxide conditions that sensitive API intermediates cannot tolerate . Furthermore, altering the chain length (e.g., to 1-chloro-2-methoxyethane) fundamentally changes the steric and lipophilic profile of the resulting molecule, rendering it non-viable for applications requiring the exact 3-methoxypropyl spacer.

Halide Stability and Atom Economy in Phenolic O-Alkylation

In the synthesis of key pharmaceutical intermediates, the choice of halide significantly impacts both mass efficiency and side-reaction profiles. 1-Chloro-3-methoxypropane provides superior atom economy (MW 108.57) compared to 1-bromo-3-methoxypropane (MW 153.02), delivering more active alkylating moles per kilogram of procured material. Furthermore, under standard basic alkylation conditions (e.g., K2CO3 in DMF at 100 °C), the chloride derivative exhibits a lower propensity for E2 elimination (dehydrohalogenation) than the bromide, ensuring higher yields of the desired ether and minimizing the formation of volatile alkene byproducts that complicate downstream purification [1].

Evidence DimensionAtom Economy & Halide Stability
Target Compound DataMW 108.57 g/mol; higher stability against E2 elimination under basic conditions
Comparator Or Baseline1-Bromo-3-methoxypropane (MW 153.02 g/mol; higher elimination risk)
Quantified Difference~29% reduction in mass per mole of reactive electrophile
ConditionsBasic O-alkylation (e.g., K2CO3, DMF, elevated temperatures)

Procuring the chloride over the bromide reduces raw material mass requirements by nearly 30% while suppressing yield-limiting elimination side reactions during API synthesis.

Step-Count Reduction vs. Unfunctionalized Dihalides

When introducing a 3-methoxypropyl group, procuring pre-functionalized 1-chloro-3-methoxypropane eliminates the need for sequential alkylation-methoxylation steps required when using 1,3-dichloropropane. Using 1,3-dichloropropane necessitates a subsequent reaction with sodium methoxide, which typically yields a statistical mixture of mono- and bis-methoxylated products, capping target yields. By utilizing 1-chloro-3-methoxypropane, the intact methoxypropyl chain is installed in a single step with yields routinely exceeding 95% in optimized processes, bypassing the bis-alkylation risk entirely and avoiding the exposure of complex intermediates to harsh methoxide reagents .

Evidence DimensionSynthesis Steps and Yield Profile
Target Compound Data1-step installation of the 3-methoxypropyl group; avoids bis-alkylation
Comparator Or Baseline1,3-Dichloropropane (requires 2 steps; prone to bis-alkylation and oligomerization)
Quantified DifferenceElimination of 1 synthetic step and complete suppression of symmetric bis-alkylation impurities
ConditionsMulti-step API intermediate synthesis (e.g., 4-bromo-2-(3-methoxypropoxy)-anisole)

Utilizing the pre-methoxylated chloride streamlines the manufacturing route, cutting cycle time and eliminating difficult-to-separate symmetrical impurities.

Grignard Reagent Scalability and Wurtz Coupling Suppression

For the generation of 3-methoxypropylmagnesium halides, 1-chloro-3-methoxypropane is the preferred industrial precursor over the corresponding bromide. While bromides initiate more readily, they are highly susceptible to Wurtz-type homo-coupling (forming 1,6-dimethoxyhexane) during Grignard formation. 1-Chloro-3-methoxypropane, when initiated properly (e.g., with iodine or DIBAL-H in THF), forms the Grignard reagent with significantly lower levels of homo-coupling impurities. This results in a cleaner organomagnesium solution, which is critical for subsequent addition reactions where dimeric impurities would reduce the effective molarity and complicate final product isolation [1].

Evidence DimensionGrignard Homo-coupling (Wurtz reaction)
Target Compound DataLow propensity for Wurtz coupling during Mg insertion
Comparator Or Baseline1-Bromo-3-methoxypropane (high propensity for Wurtz coupling)
Quantified DifferenceSignificant reduction in 1,6-dimethoxyhexane byproduct formation
ConditionsGrignard reagent formation in THF with Mg turnings

A cleaner Grignard formation process ensures higher active reagent titer and fewer downstream purification bottlenecks, making the chloride strictly superior for scale-up.

Synthesis of Aliskiren and Related Antihypertensive APIs

1-Chloro-3-methoxypropane is the optimal procurement choice for synthesizing 4-bromo-2-(3-methoxypropoxy)-anisole, a critical intermediate for Aliskiren. Its use allows for a single-step, high-yield O-alkylation that avoids the bis-alkylation risks associated with 1,3-dichloropropane, ensuring the strict impurity profiles required for pharmaceutical manufacturing are met .

Generation of 3-Methoxypropyl Grignard Reagents

In organometallic workflows requiring the nucleophilic addition of a 3-methoxypropyl chain to carbonyls or imines, this compound serves as a highly scalable Grignard precursor. Its chloride leaving group minimizes Wurtz-type homo-coupling compared to brominated analogs, yielding a higher-purity organomagnesium reagent suitable for complex fine chemical synthesis[1].

N-Alkylation in Medicinal Chemistry Scaffolds

For the functionalization of secondary amines or nitrogen-containing heterocycles in drug discovery, 1-chloro-3-methoxypropane provides a stable, atom-economical alkylating agent. Its resistance to base-catalyzed elimination under standard heating conditions makes it superior to 1-bromo-3-methoxypropane, particularly when long reaction times or sterically hindered substrates are involved [2].

XLogP3

1

Boiling Point

111.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

36215-07-3

Wikipedia

1-Chloro-3-methoxypropane

Dates

Last modified: 08-15-2023

Explore Compound Types